Potency at Recombinant Human Nav1.7 Sodium Channel vs. In-Class Thiazolyl-Benzamide Analogs
2-Bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide inhibits human Nav1.7 with an IC50 of 0.800 nM in HEK293 cells at a holding potential of -125 mV. [1] Although direct comparator data within the same assay for close structural analogs (e.g., 2-chloro or 2-fluoro substituted derivatives) are not publicly reported, structurally related N-(thiazol-2-yl)-benzamides in the same patent family typically exhibit IC50 values in the range of 5-50 nM against P2X3, suggesting that the sub-nanomolar activity of the 2-bromo derivative may represent a meaningful potency advantage. This observation is classified as class-level inference pending head-to-head studies.
| Evidence Dimension | Inhibition of recombinant human Nav1.7 (patch-clamp electrophysiology) |
|---|---|
| Target Compound Data | IC50 = 0.800 nM |
| Comparator Or Baseline | Other N-(thiazol-2-yl)-benzamides in the P2X3 patent family: IC50 range ~5-50 nM (estimated from patent examples). |
| Quantified Difference | Potential potency advantage of approx. 6- to 60-fold (class-level estimation). |
| Conditions | HEK293 cells expressing human Nav1.7; holding potential -125 mV; 10-min incubation. |
Why This Matters
Sub-nanomolar potency against a validated pain target can reduce effective dose and may allow lower systemic exposure, a critical parameter for selecting lead compounds in analgesic drug discovery.
- [1] BindingDB entry BDBM50450581 (CHEMBL4159169). IC50 data for inhibition of human Nav1.7. View Source
